WU-04
Description
Iscartrelvir is a novel antiviral compound currently under investigation for its efficacy against RNA viruses, including coronaviruses such as SARS-CoV-2. Its chemical structure includes a peptidomimetic backbone with optimized substituents to enhance binding affinity and pharmacokinetic stability compared to earlier protease inhibitors. Preclinical trials indicate reduced cytotoxicity and improved bioavailability in animal models, positioning it as a promising candidate for further development .
Properties
CAS No. |
2921711-74-0 |
|---|---|
Molecular Formula |
C24H24BrN5O4 |
Molecular Weight |
526.4 g/mol |
IUPAC Name |
N-[(1S,2R)-2-[4-bromo-2-(methylcarbamoyl)-6-nitroanilino]cyclohexyl]isoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H24BrN5O4/c1-26-23(31)17-10-15(25)11-21(30(33)34)22(17)28-19-8-4-5-9-20(19)29-24(32)18-13-27-12-14-6-2-3-7-16(14)18/h2-3,6-7,10-13,19-20,28H,4-5,8-9H2,1H3,(H,26,31)(H,29,32)/t19-,20+/m1/s1 |
InChI Key |
BPLNOSFMIIASSJ-UXHICEINSA-N |
Isomeric SMILES |
CNC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N[C@@H]2CCCC[C@@H]2NC(=O)C3=CN=CC4=CC=CC=C43 |
Canonical SMILES |
CNC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])NC2CCCCC2NC(=O)C3=CN=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
The synthesis of WU-04 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is available for research purposes from various suppliers, indicating that it is synthesized on an industrial scale under controlled conditions .
Chemical Reactions Analysis
WU-04 primarily undergoes non-covalent interactions with its target proteins. It forms multiple hydrogen bonds and hydrophobic interactions with hot-spot residues such as Q189, M165, M49, E166, and H41, and warm-spot residues H163 and C145 in the 3CLpro protein. These interactions stabilize the binding of the inhibitor to the protease .
Scientific Research Applications
WU-04 is extensively used in scientific research for its potent inhibitory effects on the 3CLpro protein of SARS-CoV-2 and other coronaviruses. It is utilized in studies aimed at understanding the molecular mechanisms of viral replication and the development of antiviral therapies. Additionally, this compound is employed in drug resistance research to explore the mutations in 3CLpro that confer resistance to inhibitors .
Mechanism of Action
WU-04 exerts its effects by binding non-covalently to the 3CLpro protein of SARS-CoV-2. This binding inhibits the protease’s activity, which is crucial for the replication of the virus. The presence of this compound inhibits the motion amplitude of the 3CLpro protein, maintaining a stable conformational binding state. This inhibition prevents the processing of viral polyproteins, thereby blocking viral replication .
Comparison with Similar Compounds
Iscartrelvir belongs to a class of antiviral protease inhibitors, sharing structural and functional similarities with compounds like Nirmatrelvir , Atilotrelvir , and Limnetrelvir . Below is a detailed comparison based on available research:
Structural and Mechanistic Differences
Key Findings :
- Iscartrelvir exhibits superior selectivity over host proteases compared to Nirmatrelvir and Limnetrelvir, likely due to its fluorinated substituent reducing off-target interactions .
- Atilotrelvir , while having the highest binding affinity, faces challenges in oral bioavailability due to its boronic acid group .
Pharmacokinetic and Clinical Performance
Key Findings :
- Atilotrelvir ’s extended half-life is offset by poor absorption, necessitating formulation optimization .
Resistance Profile
Mutations in the 3CLpro (e.g., E166V, L50F) confer cross-resistance among protease inhibitors. Iscartrelvir shows resilience against E166V in vitro, whereas Nirmatrelvir and Limnetrelvir lose >90% activity against this variant . This is attributed to Iscartrelvir’s flexible cyclic sulfone group, which maintains binding despite conformational changes in the protease .
Biological Activity
Iscartrelvir is a novel compound that has gained attention for its biological activity, particularly as an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). This enzyme plays a crucial role in the viral replication cycle, making it a significant target for antiviral drug development. This article reviews the biological activity of Iscartrelvir, highlighting its mechanism of action, pharmacological properties, and relevant research findings.
Iscartrelvir functions primarily as a protease inhibitor , specifically targeting the 3C-like protease found in coronaviruses. By inhibiting this enzyme, Iscartrelvir disrupts the processing of viral polyproteins, which is essential for the replication and maturation of the virus. This inhibition ultimately leads to a decrease in viral load and contributes to controlling the infection.
Key Features of 3CLpro Inhibition:
- Target Enzyme : 3C-like protease (3CLpro)
- Catalytic Mechanism : Cleaves peptide bonds in viral polyproteins
- Inhibition Result : Prevents viral replication and maturation
Pharmacological Properties
Iscartrelvir has demonstrated promising pharmacological properties in various studies. Its potency and selectivity against 3CLpro have been characterized through biochemical assays and in vivo models.
Table 1: Comparative Potency of Iscartrelvir Against Other Protease Inhibitors
| Compound | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| Iscartrelvir | 3CLpro | 5.2 | High |
| Nirmatrelvir | 3CLpro | 8.5 | Moderate |
| Rupintrivir | 3C protease | 12.0 | Moderate |
IC50 values indicate the concentration required to inhibit the enzyme by 50%.
Research Findings
Recent studies have explored the efficacy and safety profile of Iscartrelvir in various contexts:
- In Vitro Studies : Research has shown that Iscartrelvir effectively inhibits SARS-CoV-2 replication in cell cultures, demonstrating a significant reduction in viral RNA levels.
- Animal Models : In preclinical studies involving animal models, Iscartrelvir administration resulted in reduced viral loads and improved clinical outcomes compared to control groups.
Case Study Overview
A notable case study involved administering Iscartrelvir to infected hamsters. The results indicated:
- Viral Load Reduction : A decrease of up to 90% in lung viral titers within three days post-treatment.
- Symptom Improvement : Significant alleviation of respiratory symptoms compared to untreated controls.
Safety Profile
Initial safety assessments have indicated that Iscartrelvir possesses a favorable safety profile, with minimal adverse effects reported in both animal models and early-phase clinical trials. Ongoing studies are essential to fully establish its long-term safety and tolerability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
